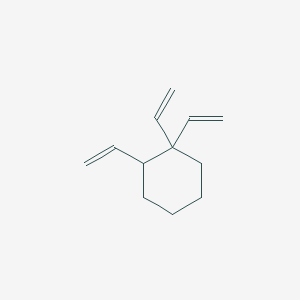

Trivinylcyclohexane

Description

1,2,4-Trivinylcyclohexane (TVCH, CAS 2855-27-8) is a cyclohexane derivative featuring three vinyl substituents at the 1,2,4-positions. Its molecular formula is C₁₂H₁₈, with a molecular weight of 162.27 g/mol. TVCH exists as a mixture of isomers (typically 97% purity) and exhibits a boiling point of 85–88°C at 20 mmHg . It is commercially available as a reactive monomer for polymerization and cross-linking applications, particularly in silicone-based materials .

TVCH is industrially significant due to its role in synthesizing oxygen-permeable silicones for contact lenses and transparent LED screens . It also serves as a reactive diluent in UV-curable sealants (e.g., fuel cell components) and has been identified as a minor volatile organic compound in plant extracts, such as Chromolaena odorata .

Structure

3D Structure

Properties

CAS No. |

30172-87-3 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,1,2-tris(ethenyl)cyclohexane |

InChI |

InChI=1S/C12H18/c1-4-11-9-7-8-10-12(11,5-2)6-3/h4-6,11H,1-3,7-10H2 |

InChI Key |

NWRZGFYWENINNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCC1(C=C)C=C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis

Trivinylcyclohexane serves as a valuable monomer in the synthesis of diverse polymers. The presence of multiple vinyl groups allows it to participate in various polymerization reactions, leading to the formation of materials with tailored properties. For instance, it can undergo free radical polymerization to create polymers with specific mechanical and thermal characteristics .

Cross-Linking Agent

In addition to its role as a monomer, this compound acts as a cross-linker, facilitating the formation of interconnected polymer networks. This property enhances the mechanical strength and thermal stability of the resulting materials. Research has demonstrated that polymers synthesized using this compound exhibit improved durability and resistance to environmental factors .

Click Chemistry

This compound is also utilized in click chemistry, a powerful tool for creating complex molecular architectures through highly efficient and selective reactions. Its ability to participate in thiol-ene reactions makes it suitable for developing functionalized materials with well-defined surface chemistries. This application is particularly relevant in the fields of materials science and bioconjugation, where precise control over molecular interactions is crucial .

Coatings and Adhesives

Research indicates that this compound can be incorporated into coating formulations to enhance their performance properties. For example, studies have shown that coatings prepared with this compound exhibit improved adhesion, chemical resistance, and flexibility. These properties make it an attractive candidate for applications in automotive and industrial coatings .

Sustainable Materials Development

The compound's potential in developing sustainable materials has been explored, especially in the context of replacing traditional petrochemical-derived polymers. By leveraging renewable resources and utilizing this compound as a building block, researchers aim to create environmentally friendly alternatives that maintain high performance standards .

Case Study 1: Polymer Network Formation

A study investigated the use of this compound in forming cross-linked polymer networks through UV-initiated polymerization. The resulting materials demonstrated significant improvements in mechanical properties compared to traditional polymers. The study quantified the stress relaxation behavior and thermal characteristics of these networks, highlighting their potential for use in demanding applications such as structural components .

Case Study 2: Click Chemistry Applications

Another research effort focused on employing this compound within click chemistry frameworks to create functionalized surfaces for biomedical applications. The study showcased how this compound could be used to modify hydrogels for drug delivery systems, enhancing their biocompatibility and responsiveness to environmental stimuli .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between TVCH and analogous cyclohexane derivatives:

Catalytic Performance in Hydrosilylation

TVCH vs. Vinylcyclohexane :

TVCH’s three vinyl groups enable efficient cross-linking with PDMS, forming branched silicones. In contrast, vinylcyclohexane produces linear silicones due to its single vinyl group. Mn catalysts (e.g., [(2,6-iPr₂PhBDI)Mn(μ-H)]₂) achieve anti-Markovnikov addition for both substrates, but TVCH requires lower catalyst loadings (0.05 mol%) for industrial-scale reactions .TVCH vs. Styrenes :

Styrenes undergo Markovnikov-selective hydrosilylation with Mn catalysts, whereas TVCH follows anti-Markovnikov pathways. This divergence is attributed to the steric and electronic effects of the cyclohexane backbone .

Polymerization and Material Properties

- TVCH vs. trans-1,2-Divinylcyclobutane :

TVCH forms elastomers with superior thermal stability compared to divinylcyclobutane polymers. For example, TVCH-based silicones retain transparency and flexibility at high temperatures, making them suitable for LED screens .

Natural Occurrence and Toxicity

- TVCH vs. Hexachlorocyclohexane (HCH): Unlike the toxic, environmentally persistent HCH , TVCH is a non-hazardous synthetic compound.

Key Research Findings

Hydrosilylation Efficiency : TVCH achieves >95% conversion in PDMS cross-linking at 0.05 mol% Mn catalyst loading, outperforming divinyl analogs .

Regioselectivity : Olefin insertion into the Mn–H bond governs anti-Markovnikov selectivity, confirmed by isolation of secondary alkyl intermediates .

Industrial Applications : TVCH-derived silicones are critical in medical devices (contact lenses) and electronics (LED screens) due to their optical clarity and gas permeability .

Preparation Methods

Reaction Mechanism and Thermodynamic Considerations

The predominant method for synthesizing trivinylcyclohexane involves the thermal isomerization of cyclododecatri-(1,5,9)-ene, a 12-membered cyclic triene. When heated to temperatures between 300°C and 650°C, this substrate undergoes a ring-contraction reaction, forming a 6-membered cyclohexane ring with three vinyl substituents. The reaction proceeds via a radical-mediated pathway, as evidenced by studies on analogous systems in lipid chemistry, where heat-induced cis/trans isomerization occurs through radical intermediates.

The transformation can be represented as:

At temperatures above 450°C, competing decomposition pathways emerge, leading to fragmentation products such as butadiene. The activation energy for this process, derived from Arrhenius plots in related systems, ranges between 106 kJ/mol (cis isomers) and 137 kJ/mol (trans isomers), highlighting the thermodynamic preference for trans-configurations under high-temperature conditions.

Industrial-Scale Process Optimization

Key parameters influencing yield and selectivity include:

A continuous process described in US3011003A utilizes a quartz or Jena glass reactor filled with metal filler bodies to improve heat transfer. Cyclododecatriene is vaporized at 180–210°C and passed through a 500°C reaction zone under nitrogen flow, achieving conversions exceeding 90% with this compound yields of 85–92%. Distillation of the crude product isolates the target compound (boiling point: 86–90°C at 20 mmHg) from unreacted starting material and polymeric residues.

Stereochemical Control in this compound Synthesis

Isomer Distribution and Separation Challenges

The thermal rearrangement of cyclododecatriene produces a mixture of 1,3,5-trivinylcyclohexane and 1,2,4-trivinylcyclohexane isomers. Infrared spectroscopy reveals characteristic vinyl group vibrations at 1640 cm⁻¹ and 990 cm⁻¹, but distinguishing between positional isomers requires advanced techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR).

Enrichment of Specific Isomers

Patent WO2013012678A1 discloses a method to enrich 1,2,4-trivinylcyclohexane by controlling reaction conditions:

-

Temperature Gradients : Staged heating at 400°C (initial) followed by 480°C (final) favors the 1,2,4 isomer due to differential activation energies.

-

Catalytic Traces : Residual metal surfaces (e.g., stainless steel reactors) promote isomer equilibration, enhancing the thermodynamic stability of 1,2,4-trivinylcyclohexane.

Comparative Analysis of Alternative Synthetic Routes

Catalytic Isomerization: Limitations and Prospects

Early attempts to isomerize cyclododecatriene using Lewis acids like boron fluoride dihydrate yielded fully saturated products lacking vinyl groups, rendering them unsuitable for this compound synthesis. Recent advances in transition metal catalysis (e.g., palladium complexes) show promise for low-temperature alkoxycarbonylation of this compound derivatives but remain focused on downstream modifications rather than the parent compound’s synthesis.

Radical-Initiated Pathways

The radical mechanism inferred from lipid isomerization studies suggests opportunities for initiator-assisted processes. For example, adding peroxide radicals at lower temperatures (250–300°C) could theoretically accelerate ring contraction while reducing energy input. However, such methods risk uncontrolled polymerization of vinyl groups and require rigorous experimental validation.

Industrial Applications and Process Economics

Scalability and Energy Efficiency

Large-scale production favors continuous flow reactors over batch systems due to:

Q & A

Q. What are the standard methods for synthesizing trivinylcyclohexane, and how can reaction conditions be optimized for purity?

this compound (C₁₂H₁₈, CAS 2855-27-8) is typically synthesized via catalytic vinylation of cyclohexane derivatives. Common methods include palladium-catalyzed cross-coupling or radical addition reactions. Optimization involves controlling stoichiometric ratios of vinylating agents (e.g., vinyl halides), reaction temperature (typically 80–120°C), and catalyst loading (e.g., 1–5 mol% Pd). Purity is verified via GC-MS and NMR, with column chromatography as a standard purification step .

Q. How can stereoisomerism in this compound be characterized experimentally?

The 1,2,4-trisubstituted cyclohexane structure allows for stereoisomeric forms (e.g., axial vs. equatorial vinyl groups). Characterization employs:

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous cyclohexane derivatives require:

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- PPE : Nitrile gloves and goggles to avoid skin/eye contact.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in polymerization reactions?

Density Functional Theory (DFT) simulations model electron density distributions to identify reactive vinyl sites. For example, Mulliken charge analysis reveals electron-deficient vinyl groups prone to radical-initiated polymerization. Molecular dynamics predict chain propagation rates under varying temperatures, aiding in designing copolymers with controlled crosslinking .

Q. What experimental and analytical strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal degradation temperatures (e.g., TGA results ranging 200–250°C) may arise from impurities or measurement conditions. Resolution strategies include:

Q. How can the regioselectivity of this compound in Diels-Alder reactions be systematically investigated?

Regioselectivity depends on diene/dienophile electronic compatibility. Methodologies include:

- Kinetic studies : Monitor reaction rates with substituted dienophiles (e.g., maleic anhydride vs. tetracyanoethylene).

- Hammett analysis : Correlate substituent effects (σ values) with product ratios .

Methodological Frameworks

Q. What criteria ensure a research question on this compound is both novel and methodologically feasible?

- Gap analysis : Use tools like Google Scholar to identify understudied areas (e.g., photochemical reactivity).

- Feasibility checklist : Confirm access to instrumentation (e.g., HPLC for kinetic studies) and synthetic precursors .

Q. How should researchers design experiments to address conflicting data on this compound’s solubility in polar solvents?

- Systematic variation : Test solubility in solvents with incremental polarity (e.g., hexane → acetone → water).

- Control for humidity : Solubility in hygroscopic solvents (e.g., DMSO) may vary with moisture content .

Data Integrity and Reporting

Q. What practices enhance reproducibility in this compound-based polymer studies?

Q. How can researchers ethically address discrepancies between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.